Product packaging for hemoglobin Nevers(Cat. No.:CAS No. 132822-83-4)

hemoglobin Nevers

Cat. No.: B1177344
CAS No.: 132822-83-4
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Description

Historical Discovery and Nomenclature

Hemoglobin Nevers was first identified in 1990 during a hematological investigation of an 18-year-old French male presenting with erythrocytosis. The variant was detected through isoelectric focusing and confirmed via protein sequencing, which revealed a tyrosine-to-serine substitution at position 130 of the beta-globin chain (β130[H8]Tyr→Ser). The mutation arises from a single nucleotide transition (c.392A>C) in exon 3 of the HBB gene.

The variant derives its name from the city of Nevers in central France, reflecting the geographic origin of the index case. This nomenclature aligns with historical conventions for hemoglobin variants, which often incorporate geographic or cultural identifiers.

Key Molecular Characteristics of this compound

Property Detail
Gene HBB (Chromosome 11p15.4)
DNA Mutation c.392A>C
Amino Acid Change β130(H8)Tyr→Ser
Structural Location H8 Helix of Beta-Globin Chain
Electrophoretic Mobility Co-migrates with Hemoglobin A on alkaline gels

Epidemiological Prevalence and Geographic Distribution

This compound is exceptionally rare, with fewer than 20 documented cases globally. Its distribution reflects founder effects and migration patterns:

Documented Cases by Region

Region Reported Cases Population Characteristics
France 4 French Caucasian families
Tunisia 2 Pediatric cases identified incidentally
Turkey 1 Detected during premarital screening
China 1 Identified in a newborn screening cohort

The variant’s silent nature contributes to underdiagnosis, as carriers typically exhibit normal hematological indices and oxygen affinity. Population-level screening programs using high-performance liquid chromatography (HPLC) or DNA sequencing are required for detection.

Clinical Significance in Hemoglobinopathy Research

Despite its benign clinical profile, this compound holds scientific value for understanding hemoglobin structure-function relationships and mutation tolerance.

Research Insights

  • Structural Stability :
    The β130(H8)Tyr→Ser substitution occurs in the H8 helix, a region critical for alpha-beta subunit interactions. Unlike destabilizing mutations (e.g., Hb Bristol), this substitution preserves tetramer stability, offering insights into resilient regions of the hemoglobin molecule.

  • Oxygen Affinity Dynamics :
    In vitro studies suggest minor alterations in oxygen binding kinetics, though these do not reach clinical significance. This contrasts with high-affinity variants like Hb Chesapeake, which cause erythrocytosis.

  • Evolutionary Implications :
    The persistence of silent variants like this compound in populations underscores the redundancy and robustness of hemoglobin’s quaternary structure, informing models of molecular evolution.

Comparative Analysis of Silent Beta-Globin Variants

Variant Mutation Geographic Origin Stability Oxygen Affinity
This compound β130(H8)Tyr→Ser France Normal Slightly Altered
Hemoglobin Tunis β124(H2)Pro→Ser Tunisia Normal Normal
Hemoglobin Gibbon β124(H2)Pro→Thr United States Normal Normal

Properties

CAS No.

132822-83-4

Molecular Formula

C20H30ClOP

Synonyms

hemoglobin Nevers

Origin of Product

United States

Scientific Research Applications

Introduction to Hemoglobin Nevers

This compound is a rare variant of hemoglobin characterized by a mutation at the beta-globin gene, specifically the substitution of tyrosine (Tyr) for serine (Ser) at position 130. This variant was first identified in a family from France and is classified as a silent variant, meaning it does not typically manifest any significant clinical symptoms or health issues in carriers. However, its study provides valuable insights into the broader applications of hemoglobin variants in medical research and clinical practice.

Genetic Studies and Population Genetics

This compound serves as an important marker in genetic studies aimed at understanding population genetics and the distribution of hemoglobin variants across different ethnic groups. Its rarity highlights the genetic diversity within human populations and can be utilized to trace lineage and migration patterns.

  • Case Study : A study involving a family with this compound demonstrated how genetic analysis can reveal the inheritance patterns of hemoglobin variants. This research contributes to the understanding of genetic disorders related to hemoglobinopathies, such as sickle cell disease and thalassemia .

Clinical Implications in Hemoglobinopathies

While this compound itself is not associated with any known pathology, its study can enhance the understanding of how various hemoglobin variants interact with common blood disorders. Research into such variants can lead to advancements in treatment protocols for conditions like sickle cell disease.

  • Case Study : The use of hydroxyurea to increase fetal hemoglobin levels in sickle cell patients has been informed by studies on various hemoglobin variants, including Nevers. Understanding how different hemoglobins function can aid in developing targeted therapies that improve patient outcomes .

Biochemical Research

Hemoglobin variants like Nevers are critical for biochemical research focused on the structure and function of hemoglobin. They provide insights into allosteric regulation, oxygen binding properties, and interactions with other molecules such as nitric oxide.

  • Research Findings : Studies have shown that mutations in hemoglobin can affect its affinity for oxygen and other gases, which is crucial for understanding respiratory physiology and potential therapeutic applications .

Transfusion Medicine

In transfusion medicine, understanding rare hemoglobin variants is essential for ensuring compatibility between donors and recipients. This compound, classified as a high-prevalence antigen, necessitates careful matching during transfusions to prevent adverse reactions.

  • Case Study : Transfusion reactions have been documented when patients receive blood containing incompatible antigens. The identification of rare variants like this compound helps in developing better screening protocols to enhance transfusion safety .

Data Table: Comparison of Hemoglobin Variants

Variant NameMutation DescriptionClinical SignificanceFrequency in Population
This compoundTyr130Ser (silent variant)Typically asymptomaticRare
Hemoglobin SGlu6Val (sickle cell variant)Causes sickle cell diseaseCommon in African descent
Hemoglobin CGlu6LysMild anemiaCommon in West Africa
Hemoglobin EGlu26LysMild thalassemiaCommon in Southeast Asia

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Hb Nevers with other hemoglobin variants, focusing on mutation sites, structural consequences, and clinical implications:

Variant Mutation Structural Impact Functional Consequence Electrophoretic Behavior Clinical Presentation
Hb Nevers β130(H8)Tyr→Ser Conservative substitution in H helix Minimal disruption to oxygen affinity Silent (not detectable) Asymptomatic
Hb Kofu α84(EF8)Thr→Ile Alters α-chain stability Mild instability under oxidative stress Silent Rarely symptomatic
Hb Tacoma β30(B12)Arg→Ser Disrupts β-chain folding Reduced stability (unstable hemoglobin) Detectable Hemolytic anemia
Hb North Chicago β36(C2)Pro→Ser Distorts oxygen-binding pocket Increased oxygen affinity Detectable Polycythemia (elevated RBC count)
Hb E β26(B8)Glu→Lys Alters β-chain synthesis Unstable hemoglobin; thalassemia-like Detectable Microcytosis, mild anemia

Key Research Findings

Hb Nevers vs. Hb Kofu: Both are electrophoretically silent, but their mutations occur in different globin chains (β vs. α). Diagnostic Challenges: Silent variants require DNA sequencing for confirmation, as standard methods like alkaline electrophoresis fail to detect them .

Hb Nevers vs. Unstable Variants (e.g., Hb Tacoma): Hb Tacoma’s β30 mutation destabilizes the β-chain, leading to chronic hemolysis.

Hb Nevers vs. High-Affinity Variants (e.g., Hb North Chicago): Hb North Chicago’s β36 mutation increases oxygen affinity, triggering compensatory polycythemia. Hb Nevers maintains normal oxygen-binding kinetics, avoiding such complications .

Clinical and Diagnostic Implications

  • Diagnostic Refinement: Studies emphasize the need for genetic testing in cases of unexplained hemoglobinopathies, as silent variants like Hb Nevers are underreported .

Preparation Methods

Plasmid Design and Bacterial Expression

This compound is synthesized using recombinant DNA technology in E. coli strain JM109 (DE3). The plasmid system includes:

  • pGM : Contains human α- and β-globin genes, with β-globin modified to encode the Nevers mutation (e.g., a point mutation in the HBB gene).

  • pMAP : Encodes methionine aminopeptidase to cleave initiator methionine residues.

  • pNatA : Co-expresses NH<sub>2</sub>-terminal acetyltransferase for proper post-translational acetylation.

The globin genes are cloned into a pUC19-derived vector using restriction enzymes NcoI and SacI, followed by ligation with T4 DNA ligase (Table 1). Competent cells are transformed with 100 ng of plasmid DNA in a 1:1:1 molar ratio, selected via triple antibiotic resistance (ampicillin, kanamycin, chloramphenicol).

Table 1: Restriction Digest Protocol for Globin Gene Insertion

ReagentVolume (μl)
Plasmid DNA (2–3 μg)15.0
10× NEBuffer 13.0
BSA (100×)0.2
NcoI1.0
SacI1.0
Nuclease-free water9.8

Fermentation and Scale-Up

Large-scale production utilizes a 20-L bioreactor with the following parameters:

  • Seed Tank : Inoculated with 3 L of LB medium, 37°C, 200 rpm agitation, 12-hour growth.

  • Fermentation Tank : 17 L of Terrific Broth, 30°C, dissolved oxygen maintained at 30–40% via compressed air sparging. Hemoglobin yield peaks at 72 hours, reaching 2.5–3.0 g/L.

Hemin (50 μg/mL) is added to stabilize the porphyrin structure, dissolved in dimethyl sulfoxide (DMSO) and mixed for 24 hours. Post-fermentation, cells are harvested via centrifugation at 8,000 × g for 20 minutes.

Purification and Stabilization

Cell Lysis and Hemoglobin Extraction

  • Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% polyoxyethylene (20) sorbitan monolaurate (Tween 20).

  • Centrifugation : 15,000 × g for 45 minutes to remove cell debris.

  • Fractional Distillation : Isolates hemoglobin from bacterial proteins using a 60-cm column with Sephadex G-100 matrix.

Table 2: Liquid Chromatography Conditions for this compound

ParameterSpecification
ColumnC18 reverse-phase
Mobile Phase0.1% Tween 80 in PBS
Flow Rate1.0 mL/min
DetectionUV absorbance at 415 nm

Crosslinking and Oxygen Affinity Modulation

To prevent tetramer dissociation, this compound is treated with 2-nor-2-formylpyridoxal 5'-phosphate (NFPLP) at a 1:2 molar ratio (hemoglobin:NFPLP). This intramolecular crosslinking shifts the P<sub>50</sub> to 26–38 torr, compared to 12–16 torr for unmodified hemoglobin. The reaction efficiency is 60–80%, with no reversion to dimers or monomers observed over 18 months of storage.

Structural and Functional Characterization

Mass Spectrometry and Acetylation Verification

NH<sub>2</sub>-terminal acetylation is confirmed via MALDI-TOF mass spectrometry, showing a +42 Da shift corresponding to acetyl groups. this compound exhibits a molecular weight of 64,452 Da (α<sub>2</sub>β<sub>2</sub> tetramer), with β-chain mutations identified through peptide mapping.

Oxygen-Binding Kinetics

  • P<sub>50</sub> : 28 torr (vs. 12 torr for native hemoglobin) at pH 7.4.

  • Hill Coefficient : 1.8–2.1, indicating reduced cooperativity due to NFPLP crosslinking.

  • Bohr Effect : Δlog P<sub>50</sub>/ΔpH = −0.40, 30% lower than unmodified hemoglobin.

AdditiveConcentrationFunction
Tween 200.1%Prevents aggregation
EDTA0.05%Chelates metal ions
Sodium azide0.1%Inhibits microbial growth

Q & A

Basic: What established laboratory protocols ensure accurate isolation and purification of hemoglobin Nevers from clinical samples?

Methodological Answer:
To isolate this compound, employ centrifugation (3,000 rpm for 15 minutes) to separate erythrocytes, followed by lysis using hypotonic buffer (e.g., 5 mM phosphate buffer). Purify via ion-exchange chromatography (DEAE-cellulose columns) to separate variant hemoglobins based on charge differences. Validate purity using SDS-PAGE and spectrophotometric quantification at 415 nm (Soret band). Document patient demographics, clinical history, and sample collection time to minimize pre-analytical variability .

Advanced: How can researchers resolve conflicting data on this compound’ oxygen-binding affinity across experimental conditions?

Methodological Answer:
Design controlled experiments to isolate variables (pH, temperature, cofactors). Use oxygen equilibrium curves with tonometry and spectrophotometric analysis under standardized conditions (e.g., 37°C, pH 7.4 ± 0.1). Apply statistical tools (ANOVA, regression models) to quantify variability. Cross-validate findings with isothermal titration calorimetry (ITC) to assess binding thermodynamics. Reference datasets like Nevers et al. (2021) for methodological frameworks in handling environmental variables .

Basic: Which academic databases and search strategies optimize literature reviews on this compound?

Methodological Answer:
Use PubMed/MEDLINE with MeSH terms: "hemoglobin variants" AND "Nevers" OR "oxygen affinity disorders." Filter by study type (e.g., case reports, cohort studies). Expand to EMBASE and Web of Science for interdisciplinary insights. Avoid non-academic sources; prioritize peer-reviewed journals like Blood for hematology-specific data. Track citations via tools like Zotero to map knowledge gaps .

Advanced: What experimental design principles are critical for assessing this compound’ molecular stability under physiological stress?

Methodological Answer:
Implement a factorial design to test pH (6.8–7.8), temperature (25–42°C), and oxidative stressors (H2O2). Use circular dichroism (CD) to monitor secondary structural changes and dynamic light scattering (DLS) for aggregation kinetics. Include negative controls (wild-type hemoglobin) and triplicate runs. Secure IRB approval for human samples and align protocols with funding agency requirements (e.g., NIH grant R01 guidelines) .

Basic: What clinical parameters must be documented in population studies of this compound prevalence?

Methodological Answer:
Record:

  • Demographic data (age, sex, ethnicity).
  • Hematological indices (Hb concentration, MCV, MCH).
  • Comorbidities (e.g., chronic hypoxia, renal dysfunction).
  • Geographic and environmental factors (altitude, pollution exposure).
    Use standardized forms (e.g., REDCap databases) to ensure consistency. Reference Nevers Hospital Center’s protocols for longitudinal data tracking .

Advanced: How can multivariate analysis identify genetic/environmental drivers of this compound expression?

Methodological Answer:
Collect genomic data (whole-exome sequencing for globin gene mutations) and environmental variables (diet, toxin exposure). Apply machine learning (random forests, PCA) to identify predictors. Use structural equation modeling (SEM) to quantify interactions between SNPs (e.g., α-globin mutations) and external factors. Validate with in vitro models (CRISPR-edited cell lines) to confirm causal relationships .

Basic: What spectroscopic techniques best characterize structural anomalies in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Detect absorption shifts at 541 nm (deoxyHb) vs. 576 nm (oxyHb).
  • Mass Spectrometry: Identify mass shifts due to amino acid substitutions (e.g., α136Leu→Pro).
  • NMR Spectroscopy: Map tertiary structure changes in heme-pocket residues.
    Calibrate instruments daily and use hemoglobin A0 as a reference .

Advanced: How to design a multi-center study evaluating this compound’ association with thromboembolic risk?

Methodological Answer:

  • Cohort Selection: Recruit 500+ participants across diverse ethnicities (stratified sampling).
  • Outcome Measures: Track D-dimer levels, venous thromboembolism (VTE) incidence.
  • Data Harmonization: Use centralized labs for assays (e.g., ELISA for D-dimer).
  • Bias Mitigation: Adjust for confounders (smoking, oral contraceptives) via propensity score matching. Publish protocols in trial registries (ClinicalTrials.gov ) for transparency .

Basic: What ethical considerations apply when sourcing biospecimens for this compound research?

Methodological Answer:

  • Obtain informed consent detailing research use and data anonymization.
  • Comply with GDPR/HIPAA for data security.
  • Partner with biobanks (e.g., NIH’s All of Us Program) for diverse samples.
  • Document IRB approval and Material Transfer Agreements (MTAs) for inter-institutional collaborations .

Advanced: How can cryo-EM and molecular dynamics simulations elucidate this compound’ allosteric regulation?

Methodological Answer:

  • Cryo-EM: Resolve quaternary structures at 2–3 Å resolution under oxygenated/deoxygenated states.
  • MD Simulations: Simulate 100+ ns trajectories (AMBER/CHARMM force fields) to analyze hinge-region flexibility.
  • Free Energy Landscapes: Calculate energy barriers for T→R state transitions. Validate with mutagenesis studies targeting key residues (β82Lys) .

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